

Synthesis Protocol for 1-Acetyldoline-5-sulfonamide: An Application Note

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Compound of Interest

Compound Name: 1-Acetyldoline-5-sulfonamide

Cat. No.: B184761

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This document provides a detailed, step-by-step protocol for the chemical synthesis of **1-Acetyldoline-5-sulfonamide**. The synthesis involves a three-step process starting from indoline, proceeding through acetylation and chlorosulfonation, and culminating in amidation to yield the final product. This compound and its derivatives are of interest in medicinal chemistry, particularly as inhibitors of carbonic anhydrases, which are implicated in cancer.^{[1][2][3]}

Experimental Protocols

The synthesis of **1-Acetyldoline-5-sulfonamide** is performed in three main stages, starting with the protection of the indoline nitrogen, followed by sulfonation and subsequent amination.

Step 1: Synthesis of 1-Acetyldoline (6)

- **Reaction Setup:** To 15 mL (0.16 mol) of acetic anhydride, add 4 g (0.034 mol) of indoline (5).
- **Reaction Conditions:** The reaction mixture is refluxed for 10 minutes.
- **Work-up:** After cooling to room temperature, the mixture is poured onto ice.
- **Purification:** The resulting pinkish precipitate is filtered and washed with water to obtain 1-acetyldoline.^[3]

Step 2: Synthesis of 1-Acetyl-5-(chlorosulfonyl)indoline (7)

- Reaction Setup: In an ice bath, 5.4 g (0.034 mol) of 1-acetylindoline (6) is added portionwise to 15 mL (0.225 mol) of stirring chlorosulfonic acid, maintaining the temperature between 0-5 °C.[3]
- Reaction Conditions: The resulting mixture is heated to 50 °C for 2 hours.[3]
- Work-up: Upon completion, the reaction mixture is cooled and poured onto ice.
- Purification: The precipitate is filtered and washed twice with cold water to yield 1-acetyl-5-(chlorosulfonyl)indoline as a white solid.[2][3]

Step 3: Synthesis of 1-Acetylindoline-5-sulfonamide (8)

- Reaction Setup: To a solution of 7.0 g (0.027 mol) of 1-acetyl-5-(chlorosulfonyl)indoline (7) in 40 mL of THF, 10 mL (0.098 mol) of an 18% ammonium hydroxide solution is added at room temperature.[1][2]
- Reaction Conditions: The reaction mixture is stirred for 1 hour.[1][2]
- Work-up: The mixture is then concentrated in vacuo. The residue is diluted with water and the pH is adjusted to 7-8 with a 1 N aqueous HCl solution.[1][2]
- Purification: The resulting product, **1-acetylindoline-5-sulfonamide**, is collected as a white solid.[2]

Data Presentation

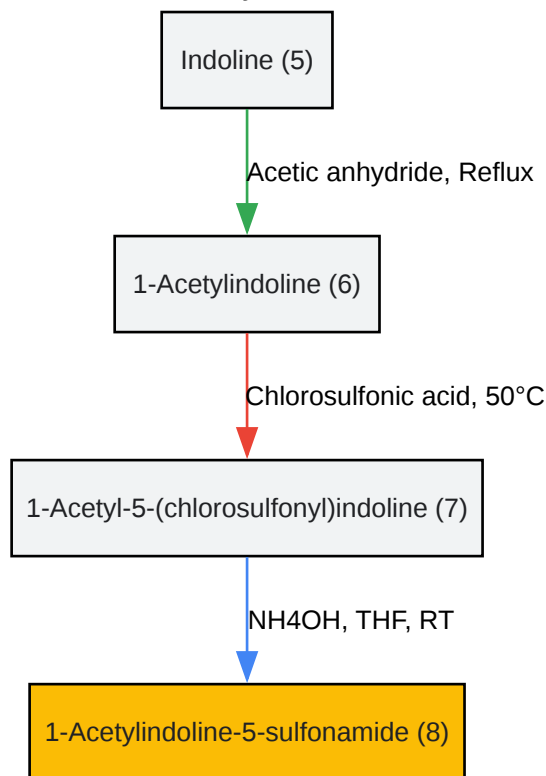
The following table summarizes the quantitative data for the synthesis of **1-Acetylindoline-5-sulfonamide** and its intermediates.

Compound	Starting Material	Reagents	Solvent	Yield	Melting Point (°C)
1-Acetylintoline (6)	Indoline (5)	Acetic anhydride	None	99%	102-104[3]
1-Acetyl-5-(chlorosulfonyl)indoline (7)	1-Acetylintoline (6)	Chlorosulfonic acid	None	81%	167-169[2][3]
1-Acetyl-5-sulfonamide (8)	1-Acetyl-5-(chlorosulfonyl)indoline (7)	Ammonium hydroxide	THF	89%	223-225[2]

Synthesis Workflow

The following diagram illustrates the step-by-step synthesis of **1-Acetylintoline-5-sulfonamide**.

Synthesis of 1-Acetylintoline-5-sulfonamide



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Caption: Reaction scheme for the synthesis of **1-Acetylintoline-5-sulfonamide**.

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References

- 1. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]
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